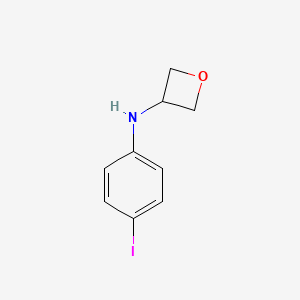
N-(4-iodophenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the epoxide opening with trimethyloxosulfonium ylide, which allows for the formation of the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields .
Industrial Production Methods
Industrial production methods for N-(4-iodophenyl)oxetan-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the iodine-substituted phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-iodophenyl)oxetan-3-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and iodine-substituted phenyl group. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)oxetan-3-amine
- N-(4-chlorophenyl)oxetan-3-amine
- N-(4-fluorophenyl)oxetan-3-amine
Uniqueness
N-(4-iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(4-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
DQVAYVJSOYHMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















